

# An In-Depth Technical Guide to the Spectroscopic Data of 1-Ethynylcyclohexene

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## Compound of Interest

Compound Name: 1-Ethynylcyclohexene

Cat. No.: B1205888

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-ethynylcyclohexene**, a valuable building block in organic synthesis. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a critical resource for researchers and professionals involved in chemical synthesis and analysis.

## Core Spectroscopic and Physical Data

**1-Ethynylcyclohexene** (CAS No. 931-49-7) is a colorless to light orange or yellow liquid with the molecular formula  $C_8H_{10}$  and a molecular weight of 106.17 g/mol. [1][2] Key physical and spectroscopic data are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of **1-Ethynylcyclohexene**

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>10</sub>
Molecular Weight	106.17 g/mol
Boiling Point	148-151 °C (lit.)
Density	0.903 g/mL at 25 °C (lit.)
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.496 (lit.)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the <sup>1</sup>H and <sup>13</sup>C NMR data for **1-ethynylcyclohexene**.

### <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **1-ethynylcyclohexene** exhibits characteristic signals for its vinylic, acetylenic, and aliphatic protons. A study conducted using a 400 MHz spectrometer in deuterated chloroform (CDCl<sub>3</sub>) provided key insights into its proton environment.[3] Another experiment performed in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) highlighted a complex multiplet for the H<sub>2</sub> proton signal due to multiple couplings within the cyclohexene ring, including a five-bond coupling with a J value of 0.6 Hz.[4]

Table 2: <sup>1</sup>H NMR Spectroscopic Data of **1-Ethynylcyclohexene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.16-6.15	m	1H	=C-H (vinylic)
2.40	s	1H	C≡C-H (acetylenic)
2.16-2.09	m	4H	Allylic CH <sub>2</sub>
1.67-1.57	m	4H	Aliphatic CH <sub>2</sub>

Note: Data obtained from a 400MHz spectrometer in CDCl<sub>3</sub>.<sup>[3]</sup> The multiplicity 'm' denotes a multiplet, and 's' denotes a singlet.

## <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. The data below was acquired using a 100 MHz spectrometer in CDCl<sub>3</sub>.<sup>[3]</sup> PubChem also indicates that <sup>13</sup>C NMR data is available, obtained using a Bruker AM-270 instrument.<sup>[5]</sup>

Table 3: <sup>13</sup>C NMR Spectroscopic Data of **1-Ethynylcyclohexene**

Chemical Shift (δ) ppm	Assignment
135.3	=C (quaternary)
120.0	=C-H
89.7	≡C (quaternary)
86.7	≡C-H
33.4	Allylic CH <sub>2</sub>
29.1	Allylic CH <sub>2</sub>
25.5	Aliphatic CH <sub>2</sub>
22.2	Aliphatic CH <sub>2</sub>

Note: Data obtained from a 100MHz spectrometer in CDCl<sub>3</sub>.<sup>[3]</sup>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-ethynylcyclohexene** shows characteristic absorption bands for the C-H and C≡C bonds of the ethynyl group, as well as the C=C bond of the cyclohexene ring. The data presented was obtained from a sample prepared as a KBr pellet.<sup>[3]</sup> PubChem also lists FTIR data obtained from a film on a Bruker IFS 88 C instrument.<sup>[5]</sup>

Table 4: Infrared (IR) Spectroscopic Data of **1-Ethynylcyclohexene**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3384	≡C-H stretch
3060, 3027	=C-H stretch
2930, 2859	C-H stretch (aliphatic)
2217	C≡C stretch
1600	C=C stretch
1490, 1445	CH <sub>2</sub> bend
1363	CH bend
1240, 1085	C-C stretch
763, 699	=C-H bend (out-of-plane)

Note: Data obtained from a sample prepared as a KBr pellet.[3]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data for **1-ethynylcyclohexene** shows a molecular ion peak and several characteristic fragment ions.

Table 5: Mass Spectrometry Data of **1-Ethynylcyclohexene**

m/z	Relative Intensity	Assignment
106	[M] <sup>+</sup>	Molecular Ion
91	High	[M-CH <sub>3</sub> ] <sup>+</sup>
78	High	[C <sub>6</sub> H <sub>6</sub> ] <sup>+</sup> (Benzene cation)

Note: Data obtained from GC-MS analysis.[5]

## Experimental Protocols

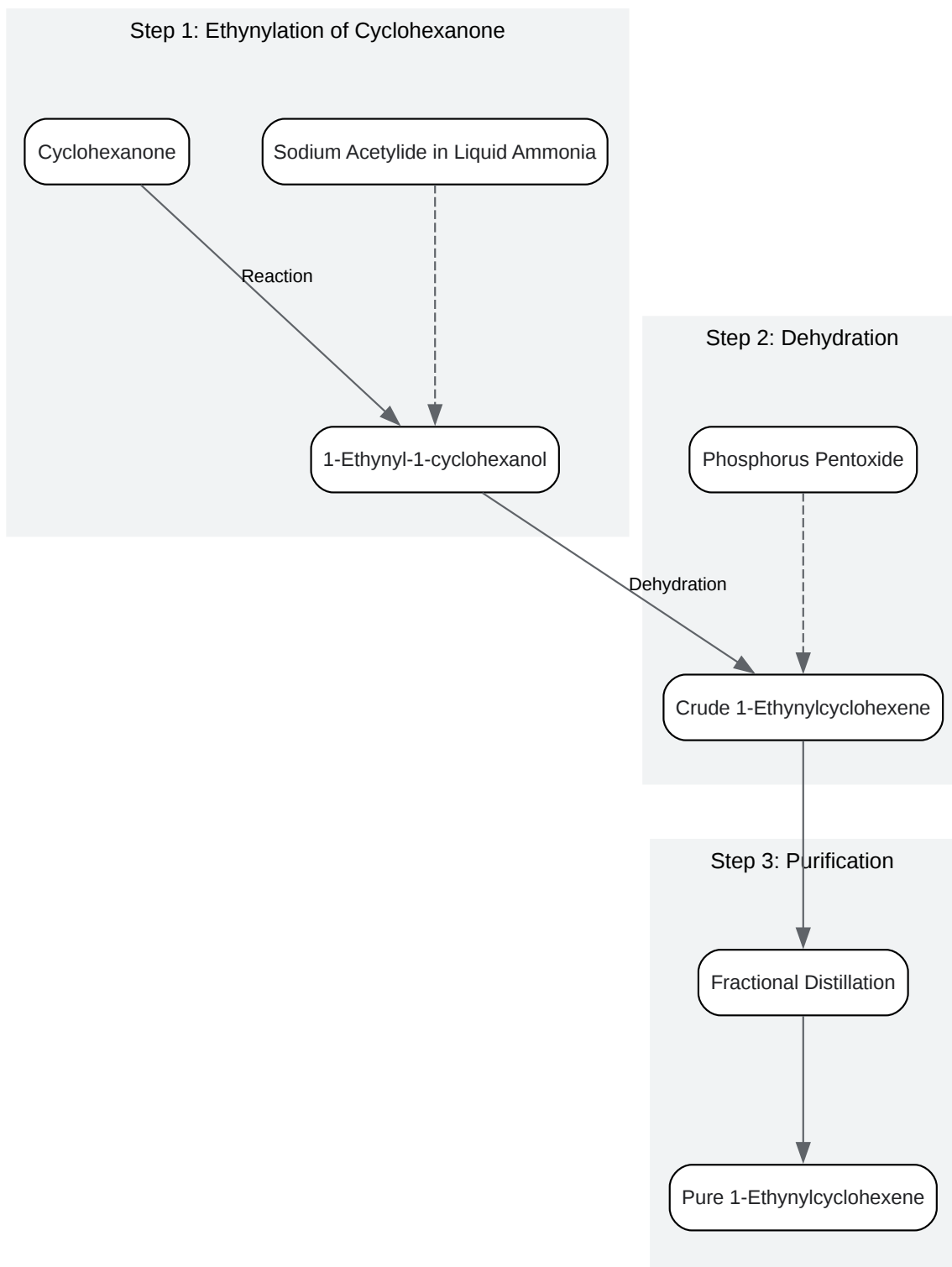
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the protocols for the synthesis of **1-ethynylcyclohexene** and the acquisition of the spectroscopic data.

## Synthesis of 1-Ethynylcyclohexene

**1-Ethynylcyclohexene** is typically synthesized via the dehydration of 1-ethynyl-1-cyclohexanol.

Experimental Workflow for Synthesis

## Synthesis of 1-Ethynylcyclohexene

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Caption: A workflow diagram illustrating the synthesis of **1-ethynylcyclohexene**.

## NMR Spectroscopy Protocol

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 400 MHz and 100 MHz spectrometer, respectively.  
[3]

- Sample Preparation: A sample of **1-ethynylcyclohexene** (approximately 80 mg) was dissolved in 500  $\mu\text{L}$  of deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). [4]
- Instrument Parameters:
  - $^1\text{H}$  NMR:
    - Spectrometer Frequency: 400 MHz
    - Solvent:  $\text{CDCl}_3$
    - Internal Standard: Tetramethylsilane (TMS)
  - $^{13}\text{C}$  NMR:
    - Spectrometer Frequency: 100 MHz
    - Solvent:  $\text{CDCl}_3$
- Data Acquisition: For the  $^1\text{H}$  NMR spectrum in  $\text{DMSO-d}_6$ , thirty-two scans were acquired with a FID chunking time of 27 ms. [4]

## Infrared (IR) Spectroscopy Protocol

FTIR spectra were obtained on a Nicolet NEXUS 670 FT-IR spectrometer. [3]

- Sample Preparation: A small amount of liquid **1-ethynylcyclohexene** was placed between two potassium bromide (KBr) plates to form a thin film.
- Data Acquisition: The spectrum was recorded over a range of  $4000\text{--}400\text{ cm}^{-1}$ .

## Mass Spectrometry (MS) Protocol

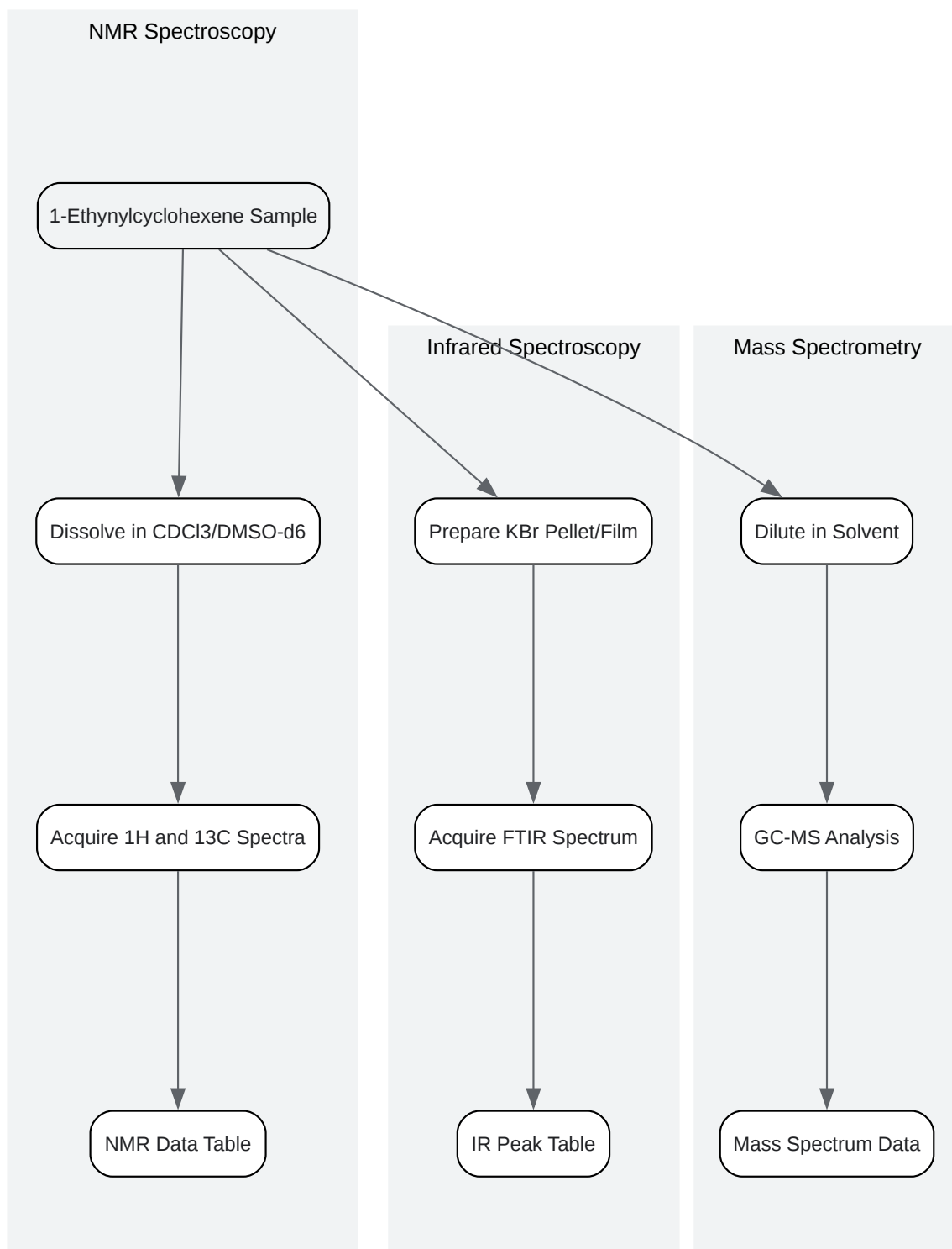
GC-MS analysis was performed to obtain the mass spectrum of **1-ethynylcyclohexene**.

- Sample Preparation: A dilute solution of **1-ethynylcyclohexene** in a volatile organic solvent (e.g., dichloromethane or hexane) was prepared.
- GC-MS Parameters:
  - Gas Chromatograph: Equipped with a capillary column suitable for separating volatile organic compounds.
  - Mass Spectrometer: Operated in electron ionization (EI) mode.
- Data Acquisition: The sample was injected into the GC, and the separated components were introduced into the mass spectrometer for analysis.

Workflow for Spectroscopic Analysis



## Workflow for Spectroscopic Analysis



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Caption: A workflow diagram for the spectroscopic analysis of **1-ethynylcyclohexene**.

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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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